Methyl 4-fluoro-1-benzothiophene-2-carboxylate
Overview
Description
“Methyl 4-fluoro-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 220180-55-2 . It has a molecular weight of 210.23 and its IUPAC name is methyl 4-fluoro-1-benzothiophene-2-carboxylate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 4-fluoro-1-benzothiophene-2-carboxylate” is 1S/C10H7FO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 4-fluoro-1-benzothiophene-2-carboxylate” is a solid at room temperature . It has a boiling point of 96-98 degrees Celsius .Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives, including Methyl 4-fluoro-1-benzothiophene-2-carboxylate, are very important in medicinal chemistry. They have been reported to possess a wide range of therapeutic properties with diverse applications . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Anticancer Activity
Thiophene derivatives have been shown to exhibit anticancer activity . For example, a series of benzo[b]thiophene-diaryl urea derivatives were synthesized and evaluated for their in vitro antiproliferative activities against HT-29 and A549 cancer cell lines .
Anti-Inflammatory Activity
Thiophene derivatives also show anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimicrobial Activity
Thiophene derivatives have been reported to show antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that they could be used to protect metals from corrosion.
Material Science
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that they could be used in the development of new materials for electronic devices.
Safety and Hazards
properties
IUPAC Name |
methyl 4-fluoro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZLAMSTAIFDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382509 | |
Record name | methyl 4-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-1-benzothiophene-2-carboxylate | |
CAS RN |
220180-55-2 | |
Record name | methyl 4-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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